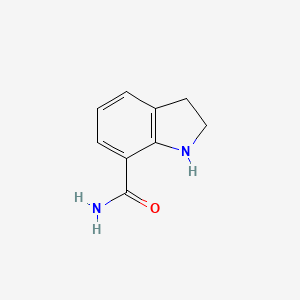

Indoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indoline-7-carboxamide is a derivative of indole, a significant heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives, including this compound, have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline-7-carboxamide typically involves the reaction of indoline with a carboxylic acid derivative. One common method is the reaction of indoline with an acyl chloride in the presence of a base, such as triethylamine, to form the carboxamide. Another approach involves the use of carboxylic acid anhydrides or esters under similar conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Indoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions at the indole ring positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products:

Oxidation: Formation of oxo-indoline derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated indoline derivatives.

Scientific Research Applications

Indoline-7-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of indoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety can form hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

- Indole-2-carboxamide

- Indole-3-carboxamide

- Indoline-2-carboxamide

Comparison: Indoline-7-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and selectivity. Compared to indole-2-carboxamide and indole-3-carboxamide, this compound may exhibit different inhibitory properties and interactions with biological targets .

Biological Activity

Indoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by an indole ring fused with a carboxamide group at the 7-position. The synthesis of this compound typically involves the reaction of indole derivatives with carboxylic acids or their derivatives, often using coupling agents such as N,N'-carbonyldiimidazole to facilitate the formation of the carboxamide bond .

Biological Activities

This compound exhibits a range of biological activities, including:

- Alpha-Adrenoceptor Agonist Activity : AY-30,191, a derivative of this compound, has been shown to act as a selective alpha-1 adrenoceptor agonist. It induces contractions in isolated tissues such as the rabbit aorta and rat vas deferens, indicating its potential for cardiovascular applications .

- IKKβ Inhibition : A series of 3,5-disubstituted indole-7-carboxamides have been identified as potent inhibitors of IκB kinase β (IKKβ), which is crucial in the NF-κB signaling pathway. These compounds demonstrated robust in vivo activity and selectivity against various kinases, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Activity : Indoline derivatives have shown promising antimicrobial properties. Studies indicate that certain indole-7-carboxamides exhibit significant activity against multi-drug resistant strains of bacteria and fungi .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:

These modifications highlight the importance of specific structural features in enhancing the pharmacological efficacy and selectivity of indoline derivatives.

Case Studies

- AY-30,191 : In a study evaluating its alpha-adrenoceptor agonist activity, AY-30,191 was shown to produce significant contractions in isolated rabbit aorta tissues. This effect was sensitive to prazosin, confirming its action on alpha-1 receptors .

- IKKβ Inhibitors : Compounds derived from this compound were tested in an LPS-induced neutrophilia model in rats. While initial results indicated moderate efficacy, further optimization led to compounds exhibiting improved pharmacokinetics and significant in vivo activity .

Properties

IUPAC Name |

2,3-dihydro-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3,11H,4-5H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQGVNABCBCXBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.